An In-depth Technical Guide to Me-Tet-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Me-Tet-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG4-N-hydroxysuccinimidyl ester (Me-Tet-PEG4-NHS ester), a critical reagent in the field of bioconjugation. This document details its chemical structure, physicochemical properties, and its significant role in the development of targeted therapeutics and diagnostic agents. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in the laboratory.
Core Chemical Structure and Properties
Me-Tet-PEG4-NHS ester is a heterobifunctional crosslinker that integrates a methyltetrazine moiety, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. This unique combination of functional groups makes it an invaluable tool for covalently linking molecules in biological systems.
The methyltetrazine group is notable for its role in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) modified molecules. This reaction is exceptionally fast and selective, proceeding efficiently under mild, physiological conditions without the need for a copper catalyst.[1][2] The NHS ester provides a mechanism for attaching the linker to biomolecules containing primary amines, such as the lysine residues found in proteins and antibodies.[3][4]
The PEG4 spacer is a key feature, enhancing the water solubility of the entire molecule and any conjugate it forms.[5] This hydrophilicity helps to prevent the aggregation of labeled proteins in solution. Furthermore, the flexible PEG linker provides spatial separation between the conjugated molecules, which can minimize steric hindrance and preserve the biological activity of the biomolecule.
Physicochemical Properties
A summary of the key quantitative data for Me-Tet-PEG4-NHS ester is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₃₁N₅O₉ | |
| Molecular Weight | 533.53 g/mol | |
| Purity | >95% (typically analyzed by HPLC) | |
| Appearance | Red crystalline solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, protected from moisture | |
| CAS Number | 1802907-92-1 |
Mechanism of Action and Applications
The utility of Me-Tet-PEG4-NHS ester lies in its two-step conjugation capability. First, the NHS ester reacts with primary amines on a biomolecule of interest (e.g., an antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 9. The result is a biomolecule that is now "functionalized" with a methyltetrazine group.
In the second step, this tetrazine-modified biomolecule can be reacted with a molecule containing a trans-cyclooctene (TCO) group. The iEDDA "click" reaction that ensues is highly specific and forms a stable covalent linkage. This modular approach is central to many advanced bioconjugation strategies.
Key Applications Include:
-
Antibody-Drug Conjugates (ADCs): Me-Tet-PEG4-NHS ester is instrumental in the construction of ADCs. An antibody can be labeled with the linker, and a potent cytotoxic drug can be modified with a TCO group. The subsequent click reaction conjugates the drug to the antibody, enabling targeted delivery to cancer cells.
-
Protein-Protein Conjugation: This linker can be used to create well-defined protein conjugates for research or therapeutic purposes.
-
Surface Modification: Surfaces coated with amine groups can be functionalized with Me-Tet-PEG4-NHS ester, allowing for the subsequent attachment of TCO-modified biomolecules for applications in diagnostics and biomaterials.
-
Fluorescent Labeling and Imaging: By reacting a tetrazine-modified biomolecule with a TCO-containing fluorescent dye, researchers can create highly specific probes for cellular imaging.
-
Pre-targeted Therapy: In this strategy, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-modified therapeutic agent is introduced, which then localizes to the target by reacting with the pre-targeted antibody.
Experimental Protocols
The following are detailed methodologies for the key experiments involving Me-Tet-PEG4-NHS ester.
General Protocol for Labeling Proteins with Me-Tet-PEG4-NHS Ester
This protocol describes the conjugation of Me-Tet-PEG4-NHS ester to primary amines (e.g., lysine residues) on a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Me-Tet-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), the buffer must be exchanged into the Reaction Buffer. This can be achieved using a desalting column or dialysis. Adjust the final protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of Me-Tet-PEG4-NHS ester in anhydrous DMSO or DMF. The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 50-fold molar excess of the dissolved Me-Tet-PEG4-NHS ester. The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein.
-
Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris. The primary amine in the Tris buffer will react with any excess NHS ester. Incubate for 15 minutes.
-
Purification: Remove the unreacted Me-Tet-PEG4-NHS ester and other small molecules by purification. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (at its characteristic absorbance maximum).
Protocol for Click Chemistry Reaction with a TCO-Containing Molecule
This protocol outlines the reaction between the tetrazine-functionalized protein and a TCO-modified molecule.
Materials:
-
Tetrazine-labeled protein (from Protocol 3.1)
-
TCO-containing molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
Click Reaction: Add the TCO-containing molecule to the solution of the tetrazine-labeled protein. A 1.5 to 5-fold molar excess of the TCO reagent over the tetrazine is typically recommended to ensure complete reaction.
-
Incubation: The reaction is typically rapid, often reaching completion within 30-60 minutes at room temperature. The exact time may vary depending on the concentration of the reactants.
-
Purification: If necessary, purify the final conjugate to remove any unreacted TCO-containing molecule. The purification method will depend on the properties of the conjugate and the excess reactant (e.g., dialysis, size-exclusion chromatography, or affinity chromatography).
-
Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry for more detailed characterization.
Visualizing Workflows and Structures
Diagrams created using the DOT language are provided below to illustrate key structures and processes.
Caption: Chemical structure of Me-Tet-PEG4-NHS ester.
Caption: General bioconjugation workflow using Me-Tet-PEG4-NHS ester.
Caption: Detailed experimental workflow for ADC synthesis.
